![molecular formula C15H22N2O B2797787 2-Amino-N-(4-ethylcyclohexyl)benzamide CAS No. 915923-16-9](/img/structure/B2797787.png)
2-Amino-N-(4-ethylcyclohexyl)benzamide
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Description
2-Amino-N-(4-ethylcyclohexyl)benzamide is a chemical compound with the CAS Number: 915923-16-9 . It has a molecular weight of 246.35 and its IUPAC name is 2-amino-N-(4-ethylcyclohexyl)benzamide . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Amino-N-(4-ethylcyclohexyl)benzamide is 1S/C15H22N2O/c1-2-11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)16/h3-6,11-12H,2,7-10,16H2,1H3,(H,17,18) .Physical And Chemical Properties Analysis
2-Amino-N-(4-ethylcyclohexyl)benzamide is a solid at room temperature . It has a molecular weight of 246.35 .Scientific Research Applications
Antioxidant Activity
Benzamide compounds, including 2-Amino-N-(4-ethylcyclohexyl)benzamide, have been found to exhibit antioxidant activity . The in vitro antioxidant activity of these compounds is determined by total antioxidant, free radical scavenging, and metal chelating activity . Some synthesized compounds have shown more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Antibacterial Activity
Benzamides have been studied for their antibacterial activities . For instance, N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide has shown moderately antibacterial activities against E. coli, K. pneumoniae, and S. aureus . The synthesized compounds presented differing degrees of antibacterial activity .
Anti-microbial Activity
Benzamides, including 2-Amino-N-(4-ethylcyclohexyl)benzamide, have been widely used in the medical industry for their anti-microbial properties . They have shown to be effective against a variety of microbes .
Anti-tumour Activity
Benzamides have been used in the treatment of cancer due to their anti-tumour properties . They have shown potential in inhibiting the growth of tumour cells .
Anti-inflammatory Activity
Benzamides have also been used for their anti-inflammatory properties . They can help reduce inflammation and have been used in the treatment of conditions associated with inflammation .
Anti-platelet Activity
Amide derivatives, including benzamides, have shown anti-platelet activity . This makes them potentially useful in preventing blood clots .
Drug Discovery
Amide compounds, including benzamides, have been used in drug discovery . They are widespread structural compounds that are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
Industrial Applications
Amide compounds are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture . They have various applications due to their chemical properties .
properties
IUPAC Name |
2-amino-N-(4-ethylcyclohexyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)16/h3-6,11-12H,2,7-10,16H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBTYBZKJORUFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NC(=O)C2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(4-ethylcyclohexyl)benzamide |
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